molecular formula C26H42N2OS2 B14481353 S-1,3-Benzothiazol-2-yl octadecylcarbamothioate CAS No. 67204-78-8

S-1,3-Benzothiazol-2-yl octadecylcarbamothioate

Cat. No.: B14481353
CAS No.: 67204-78-8
M. Wt: 462.8 g/mol
InChI Key: OSSYMUFQFUEXAI-UHFFFAOYSA-N
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Description

S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate typically involves the reaction of 2-mercaptobenzothiazole with octadecyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

S-1,3-Benzothiazol-2-yl octadecylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

S-1,3-Benzothiazol-2-yl octadecylcarbamothioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, antimicrobial properties, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound is used in the development of materials with specific properties, such as surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of S-1,3-Benzothiazol-2-yl octadecylcarbamothioate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The octadecyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound, which lacks the octadecyl group.

    2-Mercaptobenzothiazole: A derivative with a thiol group, commonly used in rubber vulcanization.

    Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.

Uniqueness

S-1,3-Benzothiazol-2-yl octadecylcarbamothioate is unique due to the presence of the long octadecyl chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where enhanced lipophilicity and membrane interaction are desired, setting it apart from other benzothiazole derivatives.

Properties

CAS No.

67204-78-8

Molecular Formula

C26H42N2OS2

Molecular Weight

462.8 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) N-octadecylcarbamothioate

InChI

InChI=1S/C26H42N2OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25(29)31-26-28-23-20-17-18-21-24(23)30-26/h17-18,20-21H,2-16,19,22H2,1H3,(H,27,29)

InChI Key

OSSYMUFQFUEXAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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